Cas no 2098161-76-1 ((Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide)
![(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide structure](https://ja.kuujia.com/scimg/cas/2098161-76-1x500.png)
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide 化学的及び物理的性質
名前と識別子
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- N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
- (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
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- インチ: 1S/C11H21N3O2/c1-16-7-9-5-14(6-10(12)13-15)8-11(9)3-2-4-11/h9,15H,2-8H2,1H3,(H2,12,13)
- InChIKey: LUOWZXASOLKYIJ-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1CN(C/C(=N/O)/N)CC21CCC2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 71.1
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-8372-0.5g |
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-8372-10g |
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-8372-2.5g |
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-8372-0.25g |
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | Z313336-100mg |
(Z)-N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | Z313336-500mg |
(Z)-N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 500mg |
$ 365.00 | 2022-06-02 | ||
TRC | Z313336-1g |
(Z)-N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 1g |
$ 570.00 | 2022-06-02 | ||
Life Chemicals | F1907-8372-1g |
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-8372-5g |
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide |
2098161-76-1 | 95%+ | 5g |
$2167.0 | 2023-09-07 |
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamideに関する追加情報
Introduction to (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide (CAS No. 2098161-76-1)
(Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide (CAS No. 2098161-76-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The spirocyclic core, particularly the 6-azaspiro[3.4]octane moiety, provides a scaffold that can be functionalized to explore a wide range of pharmacological properties.
The chemical structure of (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is characterized by a central spirocyclic ring system with an acetimidamide functional group and a methoxymethyl substituent. The presence of the hydroxy group in the N'-position adds to the compound's polarity and potential for hydrogen bonding, which can influence its solubility and interactions with biological targets.
Recent studies have highlighted the potential of spirocyclic compounds in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. The unique structural features of (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide make it an attractive candidate for further investigation in these fields.
In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, spirocyclic compounds have shown promise due to their ability to cross the blood-brain barrier and modulate key signaling pathways involved in neuroprotection and neuroinflammation. The methoxymethyl substituent in (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide may enhance its lipophilicity, facilitating its transport across biological membranes.
Cancer research has also benefited from the exploration of spirocyclic compounds. These compounds have been found to exhibit antiproliferative effects by targeting specific enzymes and signaling pathways involved in cell growth and survival. The acetimidamide functional group in (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide may contribute to its ability to interact with protein targets, such as kinases and proteases, which are often dysregulated in cancer cells.
Inflammatory disorders, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), are characterized by chronic inflammation and tissue damage. Spirocyclic compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The hydroxy group in (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide may play a crucial role in modulating these inflammatory responses.
The synthesis of (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide involves a series of well-defined chemical reactions, including the formation of the spirocyclic core and subsequent functionalization steps. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and organocatalysis, have been employed to achieve high yields and stereoselectivity.
To further evaluate the biological activity of (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide, preclinical studies have been conducted using both in vitro and in vivo models. These studies have demonstrated promising results, with the compound showing selective inhibition of target enzymes and receptors without significant cytotoxicity.
The pharmacokinetic properties of (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide have also been investigated to assess its suitability for drug development. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity profiles are critical for determining the compound's potential as a therapeutic agent.
In conclusion, (Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide (CAS No. 2098161-76-1) represents a promising lead compound with potential applications in various therapeutic areas. Its unique structural features and favorable biological activities make it an attractive candidate for further preclinical and clinical evaluation.
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